3,6-dichloroisoquinoline
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Overview
Description
3,6-Dichloroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. The presence of chlorine atoms at the 3rd and 6th positions of the isoquinoline ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloroisoquinoline can be synthesized through various methods. One common approach involves the cyclization of α-cyano-o-tolunitrile using organolithium compounds . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium and copper catalysts is common in these processes due to their efficiency in facilitating the necessary cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with arylboronic acids to form 1-aryl-3-chloroisoquinolines.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Amines: Utilized in nucleophilic substitution reactions to replace chlorine atoms with amino groups.
Major Products:
1-Aryl-3-chloroisoquinolines: Formed through palladium-catalyzed coupling reactions.
Amino-substituted Isoquinolines: Produced via nucleophilic substitution reactions with amines.
Scientific Research Applications
3,6-Dichloroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms can be selectively substituted, allowing it to form various derivatives with distinct biological activities. These derivatives can interact with enzymes, receptors, and other biomolecules, leading to their observed effects .
Comparison with Similar Compounds
1,3-Dichloroisoquinoline: Another dichloro-substituted isoquinoline with similar reactivity and applications.
2,6-Dichloropyrazine: A related compound with chlorine atoms at different positions, affecting its reactivity and biological properties.
2-Chloroquinoxaline: Shares structural similarities but differs in its chemical behavior and applications.
Uniqueness: 3,6-Dichloroisoquinoline is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of derivatives it can form. This makes it a valuable compound for synthesizing a wide range of biologically active molecules .
Properties
CAS No. |
1697221-90-1 |
---|---|
Molecular Formula |
C9H5Cl2N |
Molecular Weight |
198 |
Purity |
95 |
Origin of Product |
United States |
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